

6-Fluoroisoquinolin-3-amine chemical properties and structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Fluoroisoquinolin-3-amine**

Cat. No.: **B1441598**

[Get Quote](#)

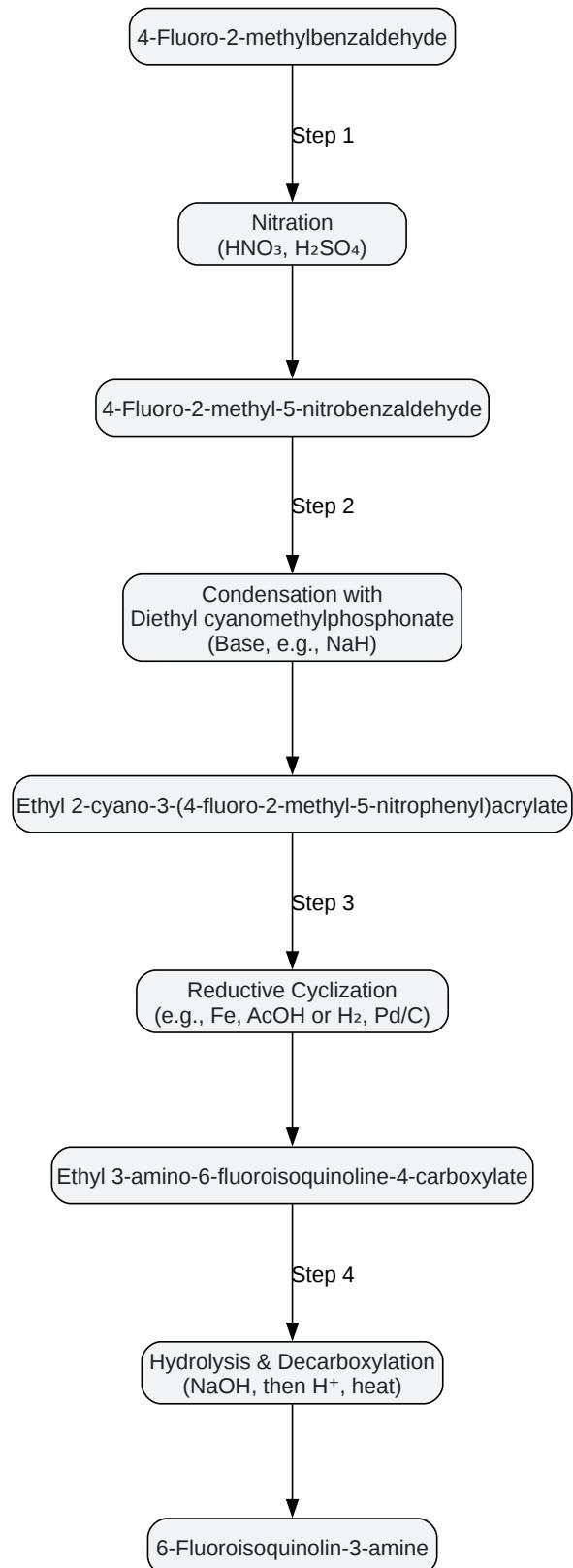
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of **6-Fluoroisoquinolin-3-amine**

Introduction

6-Fluoroisoquinolin-3-amine is a fluorinated heterocyclic aromatic amine built upon the isoquinoline scaffold. The strategic placement of a fluorine atom at the 6-position and an amino group at the 3-position imparts a unique electronic profile, making it a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a well-established pharmacophore present in numerous biologically active compounds.^{[1][2]} The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine serves as a crucial synthetic handle for further molecular elaboration.^[3]

This guide provides a comprehensive overview of the chemical properties of **6-Fluoroisoquinolin-3-amine**, outlines a representative synthetic approach, and details the multifaceted process of its structure elucidation using modern spectroscopic techniques. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for working with this and similar heterocyclic compounds.

Core Chemical and Physical Properties


The fundamental properties of **6-Fluoroisoquinolin-3-amine** are summarized below. These data are essential for handling, characterization, and experimental design.

Property	Value	Reference
IUPAC Name	6-fluoro-isoquinolin-3-amine	
CAS Number	1260760-86-8	[4]
Molecular Formula	C ₉ H ₇ FN ₂	[5]
Molecular Weight	162.17 g/mol	[5]
Appearance	Expected to be a solid at room temperature	[6]
Purity	Typically >95%	[5] [6]

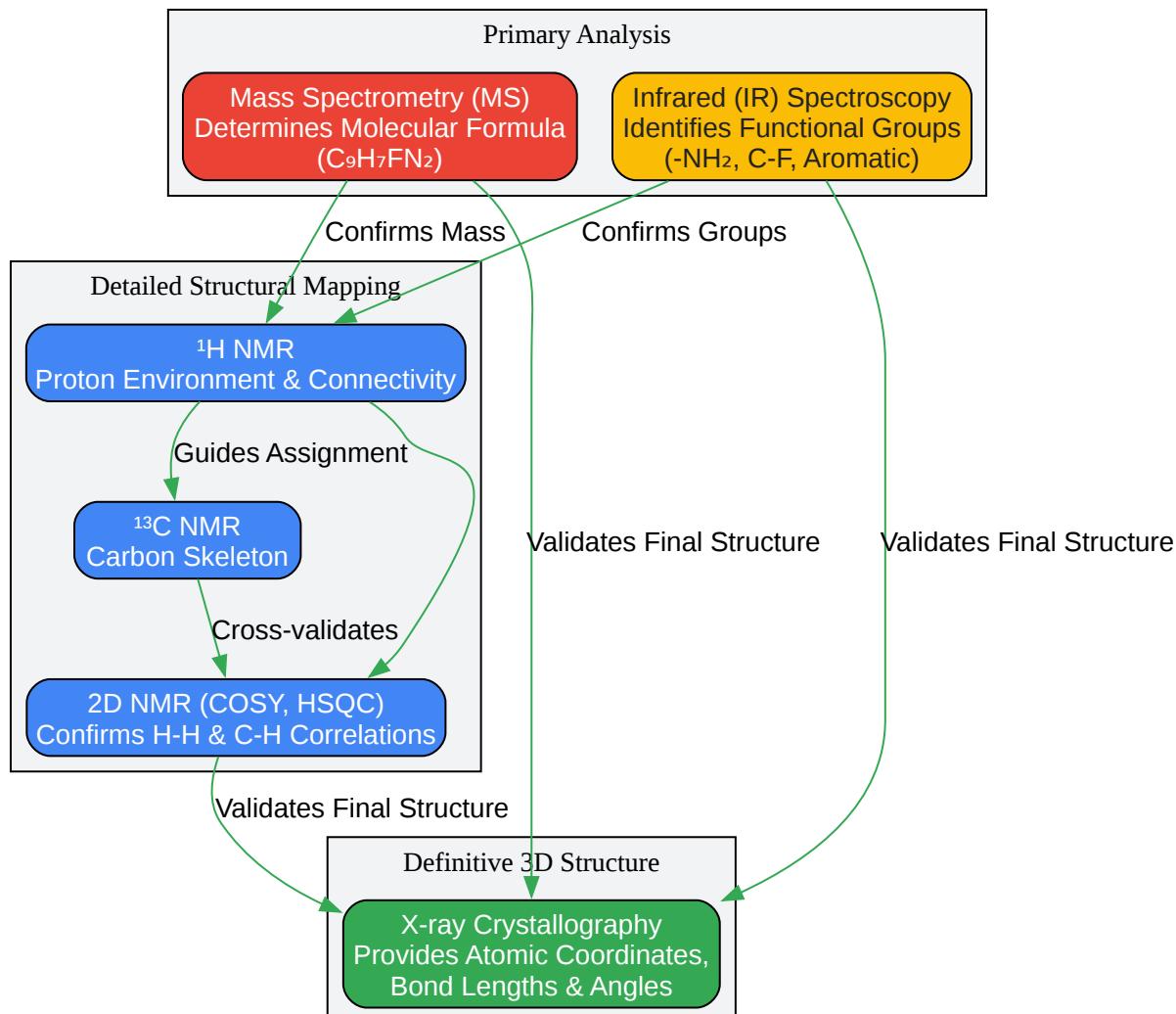
The reactivity of **6-Fluoroisoquinolin-3-amine** is dictated by the interplay of its functional groups. The isoquinoline nitrogen and the exocyclic amino group are basic and nucleophilic.[\[7\]](#) The fluorine atom at the 6-position acts as an electron-withdrawing group via induction, influencing the electron density of the entire ring system. Conversely, the amino group at the 3-position is a strong electron-donating group through resonance. This electronic push-pull system modulates the reactivity of the molecule in electrophilic and nucleophilic substitution reactions.[\[3\]](#)[\[7\]](#)

Synthesis Pathway and Protocol

The synthesis of substituted aminoisoquinolines can be achieved through various routes.[\[8\]](#) A common strategy involves the construction of the isoquinoline ring system followed by the introduction or modification of functional groups. A plausible pathway for synthesizing **6-Fluoroisoquinolin-3-amine** is outlined below, starting from a commercially available fluorinated precursor.

[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway for **6-Fluoroisoquinolin-3-amine**.


Experimental Protocol: Reductive Cyclization (Illustrative Step 3)

Causality: This step is crucial as it simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the isoquinoline core. Iron in acetic acid is a classic and effective reagent for this transformation, offering a cost-effective and scalable method.

- **Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-cyano-3-(4-fluoro-2-methyl-5-nitrophenyl)acrylate (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).
- **Reagent Addition:** Add iron powder (Fe, ~5.0 eq) portion-wise to the stirred solution. The addition may be exothermic; control the rate to maintain a gentle reflux.
- **Reaction:** Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.
- **Extraction:** Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target intermediate.

Comprehensive Structure Elucidation

Confirming the molecular structure of a newly synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques provides complementary information, leading to an unambiguous assignment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Fluoroisoquinolin-3-ol | 51463-15-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 6-Fluoro-8-methylquinolin-3-amine (EVT-15391643) [evitachem.com]
- 4. 6-Fluoroisoquinolin-3-amine CAS#: 1260760-86-8 [m.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 6-Fluoroisoquinoline | 1075-11-2 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [6-Fluoroisoquinolin-3-amine chemical properties and structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441598#6-fluoroisoquinolin-3-amine-chemical-properties-and-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com